molecular formula C19H18N2O3S2 B2741660 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 880275-53-6

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2741660
CAS RN: 880275-53-6
M. Wt: 386.48
InChI Key: SPQKPSQPYIGUKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring in DMXAA is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole derivatives, including DMXAA, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities are often influenced by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

DMXAA has a molecular weight of 386.48. No further physical and chemical properties were found in the retrieved papers.

Scientific Research Applications

Anticancer Activity and Drug Design

Several studies have focused on the synthesis and evaluation of compounds with structural similarities or functionalities related to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide for their anticancer properties. For instance, research on benzamide derivatives containing thiadiazole scaffolds has shown promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds were synthesized through a microwave-assisted facile process, showing that certain derivatives exhibited significant anticancer potency comparable to standard drugs like Adriamycin (Tiwari et al., 2017). Additionally, the design and synthesis of novel benzamides evaluated for anticancer activity against different cancer cell lines have resulted in derivatives showing higher activities than the reference drug, etoposide, highlighting the potential for these compounds in cancer therapy (Ravinaik et al., 2021).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been conducted to understand the interaction mechanisms of these compounds with biological targets. For example, the anticancer evaluation of benzamide derivatives also included a docking study to predict their mechanism of action, showing that these compounds likely inhibit cancer cell proliferation by interacting with specific molecular targets (Tiwari et al., 2017). Such computational studies provide insights into the pharmacokinetic and toxicological profiles of these compounds, aiding in the design of more effective and safer drugs.

Antimicrobial and Antifungal Applications

Compounds with structures similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide have also been explored for their antimicrobial and antifungal properties. Research has extended into the synthesis of heterocyclic compounds, such as 1,3,4-thiadiazoles, with demonstrated sensitivity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). These findings suggest potential applications in developing new antimicrobial agents.

Supramolecular Chemistry and Gelation Behavior

The study of N-(thiazol-2-yl)benzamide derivatives has also expanded into supramolecular chemistry, particularly in understanding the role of methyl functionality and non-covalent interactions in gelation behavior. Research in this area has led to the identification of compounds capable of forming stable gels in specific solvents, with implications for material science and drug delivery systems (Yadav & Ballabh, 2020).

Future Directions

Given the diverse biological activities of thiazole derivatives, including DMXAA, future research could focus on exploring new compounds related to this scaffold to act as drug molecules with lesser side effects . Further studies could also investigate the design and structure-activity relationship of these bioactive molecules .

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-7-8-13(2)16(9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQKPSQPYIGUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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